molecular formula C8H12O B12208234 Bicyclo[4.2.0]octan-5-one

Bicyclo[4.2.0]octan-5-one

Cat. No.: B12208234
M. Wt: 124.18 g/mol
InChI Key: WSJNSKQKFMRZBN-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octan-2-one is a bicyclic compound with the molecular formula C8H12O. It features a unique structure consisting of two fused rings, making it an interesting subject of study in organic chemistry. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octan-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of cyclohexenone with an alkene. For instance, irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene yields diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, which can be hydrolyzed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for bicyclo[42

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[4.2.0]octan-2-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.

    Biology: The compound’s derivatives are investigated for potential biological activity.

    Medicine: Research explores its potential use in drug development, particularly for its unique structural features.

    Industry: It is used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octan-2-one exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s ketone group is the primary site of reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.

    Bicyclo[3.2.1]octane: Features a different arrangement of carbon atoms in its rings.

    Bicyclo[2.2.2]octane: Known for its symmetrical structure and different reactivity.

Uniqueness

Bicyclo[4.2.0]octan-2-one is unique due to its specific ring strain and reactivity, which distinguish it from other bicyclic compounds. Its structure allows for unique chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2

InChI Key

WSJNSKQKFMRZBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC2C(=O)C1

Origin of Product

United States

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